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Compound of Interest

Compound Name:
Benzothiazol-2-ylmethyl-methyl-

amine

Cat. No.: B106137 Get Quote

An In-Depth Technical Guide to the Quantum Chemical and Experimental Analysis of

Benzothiazol-2-ylmethyl-methyl-amine

This technical guide provides a comprehensive theoretical and experimental framework for the

study of "Benzothiazol-2-ylmethyl-methyl-amine," a derivative of the versatile benzothiazole

scaffold. Benzothiazole and its derivatives are of significant interest to medicinal and organic

chemists due to their wide range of biological activities, including antimicrobial, anti-

inflammatory, and antitumor properties.[1] This document is intended for researchers,

scientists, and drug development professionals, offering detailed protocols for synthesis,

characterization, and in-silico quantum chemical analysis.

Proposed Synthesis and Experimental Protocols
As no direct synthesis for Benzothiazol-2-ylmethyl-methyl-amine is readily available in the

surveyed literature, a plausible synthetic route is proposed based on established methods for

analogous 2-substituted benzothiazoles. The most common approach involves the nucleophilic

substitution of a leaving group at the 2-methyl position of the benzothiazole core.[2][3]

Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 2-aminothiophenol, which is first

converted to 2-chloromethyl-benzothiazole. This intermediate is then reacted with methylamine

to yield the target compound, Benzothiazol-2-ylmethyl-methyl-amine.
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Step 1: Synthesis of 2-chloromethyl-benzothiazole

Step 2: Amination Purification & Characterization
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Figure 1: Proposed synthetic workflow for Benzothiazol-2-ylmethyl-methyl-amine.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-chloromethyl-benzothiazole (Intermediate)

This procedure is adapted from methods utilizing chloroacetic acid or its derivatives with 2-

aminothiophenol.[4][5]

To a solution of 2-aminothiophenol (1.0 eq) in glacial acetic acid, add chloroacetyl chloride

(1.1 eq) dropwise at 0-5 °C.

After the addition is complete, irradiate the reaction mixture in a microwave synthesizer at

120 °C for 10-15 minutes.[4]

Alternatively, the condensation can be performed by heating the reactants with

polyphosphoric acid (PPA) at 180 °C for 8 hours.[5]

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and pour it into ice-cold water.
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Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

Filter the solid, wash with water, and dry under vacuum.

Purify the crude product by recrystallization from ethanol to obtain 2-chloromethyl-

benzothiazole.

Protocol 2: Synthesis of Benzothiazol-2-ylmethyl-methyl-amine (Target Compound)

This protocol is based on the reaction of 2-chloroacetamido benzothiazoles with various

amines.[3]

Dissolve 2-chloromethyl-benzothiazole (1.0 eq) in a suitable solvent such as

Dimethylformamide (DMF).

Add an aqueous solution of methylamine (2.0 eq) to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

After completion, cool the reaction mixture and pour it into cold water.

Extract the product with a suitable organic solvent, such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to yield the final

compound.

Protocol 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy: Record the FT-IR spectrum of the purified compound using KBr

pellets. Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹),

aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), C=N

stretching (1600-1630 cm⁻¹), and C-S stretching (600-700 cm⁻¹).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record the ¹H NMR spectrum. Expect signals for the aromatic protons of the

benzothiazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methylene (-

CH₂-) protons, and a signal for the methyl (-CH₃) protons.[8]

Record the ¹³C NMR spectrum. Expect distinct signals for the aromatic carbons, the

methylene carbon, and the methyl carbon.[9][10]

Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the

synthesized compound.

Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are

powerful tools for investigating the structural, electronic, and spectroscopic properties of

molecules.[11] The following protocol outlines a standard computational approach for

"Benzothiazol-2-ylmethyl-methyl-amine".

Computational Methodology
The calculations should be performed using a quantum chemistry software package like

Gaussian. The B3LYP hybrid functional is a widely used and reliable choice for organic

molecules.[12] For an accurate description, especially of systems containing heteroatoms, a

basis set with polarization and diffuse functions is recommended, such as 6-311++G(d,p).[13]

[14]
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Figure 2: Workflow for quantum chemical calculations.
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Protocol 4: Computational Details

Structure Optimization: The initial molecular structure is built and optimized without

constraints. The optimization should be performed at the B3LYP/6-311++G(d,p) level of

theory.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized

geometry at the same level of theory. The absence of imaginary frequencies confirms that

the structure corresponds to a true energy minimum. The results provide theoretical IR

spectra.[11]

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.

The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity

and kinetic stability.

NMR Simulation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-

Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

Predicted Data and Analysis
The following tables summarize the expected quantitative data from the proposed quantum

chemical calculations, based on published data for similar benzothiazole derivatives.

Data Presentation
Table 1: Predicted Geometric Parameters for Benzothiazol-2-ylmethyl-methyl-amine
(Estimated values based on similar structures[15][16])
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Parameter Atom(s) Involved Predicted Value

Bond Length (Å) C=N (thiazole) ~1.37 Å

C-S (thiazole) ~1.76 Å

C-N (amine) ~1.46 Å

C-C (methylene) ~1.52 Å

Bond Angle (°) C-S-C (thiazole) ~89°

S-C-N (thiazole) ~115°

C-C-N (amine) ~112°

| Dihedral Angle (°) | C(ring)-C(methylene)-N-C(methyl) | ~170-180° |

Table 2: Predicted Major Vibrational Frequencies (IR) (Estimated values based on similar

structures[6][11][17])

Frequency (cm⁻¹) Assignment Intensity

~3350 N-H Stretch Medium

~3080 Aromatic C-H Stretch Medium

~2950 Aliphatic C-H Stretch Medium

~1615 C=N Stretch (thiazole ring) Strong

~1570 Aromatic C=C Stretch Strong

~1450 CH₂/CH₃ Bending Medium

| ~690 | C-S Stretch | Medium |

Table 3: Predicted Electronic Properties
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Parameter Predicted Value Significance

HOMO Energy ~ -6.0 eV Electron-donating ability

LUMO Energy ~ -1.5 eV Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, stability |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) (Estimated values relative to

TMS, based on similar structures[8][9][18][19])

¹H NMR Assignment Predicted Shift (ppm)

Aromatic H4, H5, H6, H7 7.20 - 8.10

Methylene -CH₂- ~4.0 - 4.5

Methyl -CH₃ ~2.4 - 2.6

Amine -NH- ~1.5 - 2.5 (broad)

¹³C NMR Assignment Predicted Shift (ppm)

Aromatic C2 (C=N) ~165 - 170

Aromatic C3a, C7a (bridgehead) ~135, ~152

Aromatic C4, C5, C6, C7 ~120 - 128

Methylene -CH₂- ~50 - 55

| Methyl | -CH₃ | ~30 - 35 |

This comprehensive guide provides a robust framework for the synthesis and detailed

computational analysis of Benzothiazol-2-ylmethyl-methyl-amine. By integrating

experimental protocols with quantum chemical calculations, researchers can gain deep insights

into the molecule's properties, paving the way for its potential applications in drug discovery

and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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